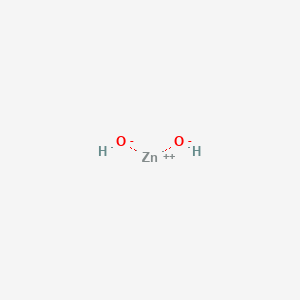

ZINC;dihydroxide

概要

説明

Synthesis Analysis

The synthesis of zinc dihydroxide and its conversion to zinc oxide can occur through several processes, including thermal decomposition. One notable method involves the thermal decomposition of zinc hydroxide chloride monohydrate to crystalline ZnO, highlighting the significance of controlling atmospheric moisture during production to optimize efficiency (Moezzi, Cortie, & McDonagh, 2016).

Molecular Structure Analysis

Anhydrous zinc hydroxide sulfates serve as precursors for creating pigments and ZnO nanomaterials. Their crystal structure, determined through techniques like high-resolution laboratory X-ray powder diffraction, reveals the presence of brucite-type Zn(OH)2 layers, with zinc ions coordinated in a unique layered structure (Germann, Dinnebier, Liu, Dong, & Li, 2016).

Chemical Reactions and Properties

The transformation of zinc hydroxide sulfate to zinc oxide demonstrates discrete steps involving dehydration and decomposition, revealing insights into the thermal behavior of zinc compounds and their conversion into ZnO under specific conditions (Moezzi, Cortie, & McDonagh, 2013).

Physical Properties Analysis

The synthesis and characterization of zinc hydroxide dihydrate through hydrothermal conversion unveil its role as a precursor for ZnO nanostructures. This process, along with the detailed analysis of its crystal structure and decomposition, provides valuable data for applications requiring specific ZnO morphologies (Gordeeva, Hsu, Jenei, Carvalho, Simak, Andersson, & Häussermann, 2020).

Chemical Properties Analysis

Investigations into the reactivity of zinc hydroxide acetate dihydrate in different environments, such as ethanol, provide insights into the dehydration processes and the formation of zinc oxide and anhydrous zinc acetate. This highlights the influence of synthesis conditions on the chemical properties of zinc compounds (Moezzi, Cortie, Shimmon, & McDonagh, 2013).

科学的研究の応用

Hydrogen Sulfide Removal : Zinc oxide, a derivative of zinc hydroxide, is effective in removing hydrogen sulfide from gases like reformer feeds, synthesis gas, and natural gas. This process involves different reaction regimes influenced by factors such as crystallite size, morphology, and doping (Davidson, Lawrie, & Sohail, 1995).

Catalysis in Chemical Reactions : Zinc oxide catalyzes the dehydrogenation of primary alcohols into carboxylic acids and hydrogen gas. This process has potential applications in hydrogen and acetic acid production (Monda & Madsen, 2018).

Biomedical Applications : Zinc oxide nanoparticles exhibit biocompatibility, low toxicity, and economic viability, making them suitable for anticancer, antibacterial, antidiabetic treatments, and bioimaging (Jiang, Pi, & Cai, 2018). They also demonstrate promising anticancer and antimicrobial properties, with potential as drug carriers for reducing toxicity and off-target effects (Mishra et al., 2017).

Catalysis in Methanol Synthesis : ZnO nanoparticles are explored for their potential in catalytic synthesis of methanol and water gas shift reactions due to their unique surface chemistry (Strunk et al., 2009).

Optoelectronic Applications : Zinc oxide nanoparticles synthesized via pulsed laser ablation in aqueous media are promising for optoelectronic devices and light-emitting diodes (Singh & Gopal, 2008).

Environmental Impact and Toxicity : While ZnO nanoparticles offer numerous benefits, concerns regarding their environmental impact and potential cytotoxic and genotoxic effects on human cells require further research (Król et al., 2017).

Zinc Metabolism in Liver Dysfunction : Zinc metabolism plays a crucial role in liver function, particularly in the activity of enzymes like alcohol dehydrogenase and glutamic dehydrogenase (Vallee et al., 1958).

Synthesis and Structural Studies : Research into the synthesis and structural properties of zinc hydroxide and its derivatives is ongoing, with studies exploring various methods and the resultant properties of zinc oxide nanostructures (Moezzi, Cortie, & McDonagh, 2016).

Safety And Hazards

将来の方向性

Research on zinc and its compounds, including zinc hydroxide, is ongoing. Future research directions include achieving a clearer understanding of the chemistry, biology, and pathobiology of zinc . There is also interest in the potential role of zinc in the pathophysiology and treatment of affective disorders .

特性

IUPAC Name |

zinc;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZADUVQMDAIAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC;dihydroxide | |

CAS RN |

20427-58-1 | |

| Record name | Zinc hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

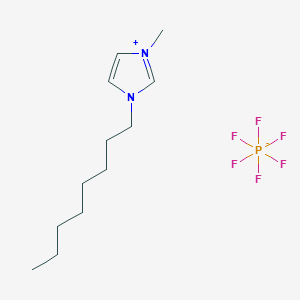

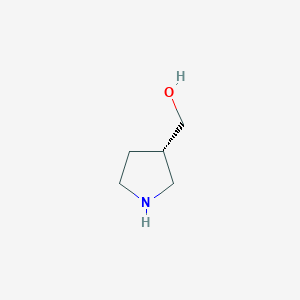

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)